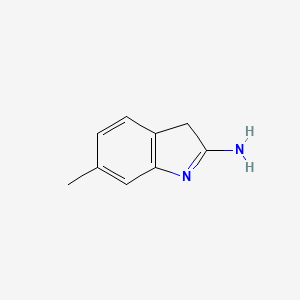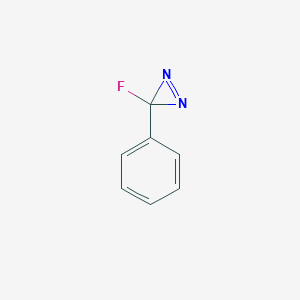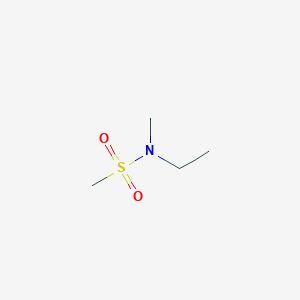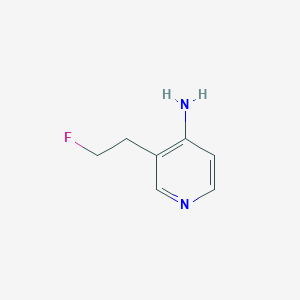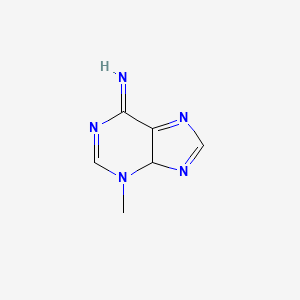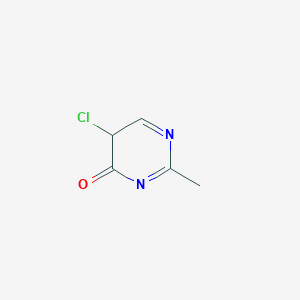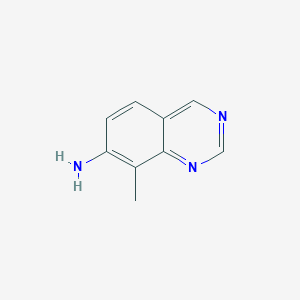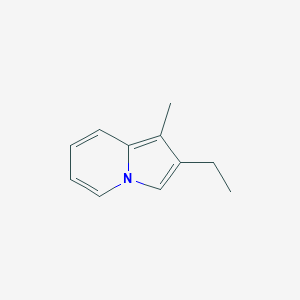
2-Ethyl-1-methylindolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-1-methylindolizine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their unique structural properties and diverse biological activities. The compound’s structure consists of a fused pyrrole and pyridine ring, making it an isomer of indole. This unique structure imparts significant chemical and biological properties, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1-methylindolizine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-ethylpyridine with methyl iodide in the presence of a base can lead to the formation of this compound . Another method involves the use of radical cyclization or cross-coupling reactions, which have gained attention due to their efficiency and high atom economy .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing scalable processes such as continuous flow synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethyl-1-methylindolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, given the electron-rich nature of the indolizine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced indolizine derivatives.
Substitution: Formation of halogenated or nitrated indolizine derivatives.
Aplicaciones Científicas De Investigación
2-Ethyl-1-methylindolizine has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of organic fluorescent molecules for material applications.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-1-methylindolizine is primarily attributed to its ability to interact with various molecular targets. The compound’s planar structure allows it to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, it can inhibit specific enzymes involved in cellular pathways, leading to its observed biological activities .
Comparación Con Compuestos Similares
Indole: Shares a similar fused ring structure but differs in the position of the nitrogen atom.
Pyrrole: A simpler nitrogen-containing heterocycle with a single five-membered ring.
Pyridine: A six-membered nitrogen-containing heterocycle, structurally simpler than indolizine.
Uniqueness: 2-Ethyl-1-methylindolizine stands out due to its fused ring structure, which imparts unique electronic properties and biological activities.
Propiedades
Número CAS |
88274-05-9 |
|---|---|
Fórmula molecular |
C11H13N |
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
2-ethyl-1-methylindolizine |
InChI |
InChI=1S/C11H13N/c1-3-10-8-12-7-5-4-6-11(12)9(10)2/h4-8H,3H2,1-2H3 |
Clave InChI |
WRKRGVANARCNBM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN2C=CC=CC2=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11922119.png)

![7-Ethyl-5-methylpyrazolo[1,5-a]pyridine](/img/structure/B11922130.png)
